4-Formyl-3,5-dimethoxybenzoic acid
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Overview
Description
4-Formyl-3,5-dimethoxybenzoic acid (FDDB) is a chemical compound that belongs to the class of benzoic acid derivatives. It has been synthesized and studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 4-Formyl-3,5-dimethoxybenzoic acid is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways and enzymes involved in oxidative stress, inflammation, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-Formyl-3,5-dimethoxybenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, it also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-Formyl-3,5-dimethoxybenzoic acid. One potential area of research is the development of novel synthetic methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models. Furthermore, the development of this compound-based drug delivery systems and formulations may enhance its therapeutic potential.
Synthesis Methods
4-Formyl-3,5-dimethoxybenzoic acid can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with various reagents such as ethyl chloroformate, sodium hydride, and formic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-Formyl-3,5-dimethoxybenzoic acid has been studied for its potential applications in various scientific fields. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been used as a starting material for the synthesis of other compounds with potential biological activities.
properties
IUPAC Name |
4-formyl-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBXFLJCWYMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1282549-15-8 |
Source
|
Record name | 4-formyl-3,5-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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